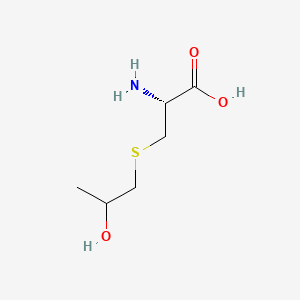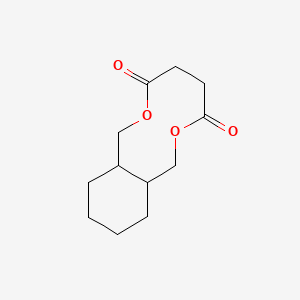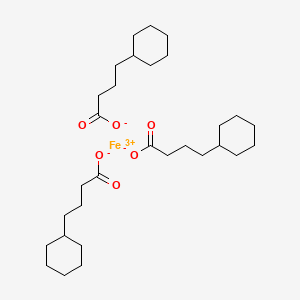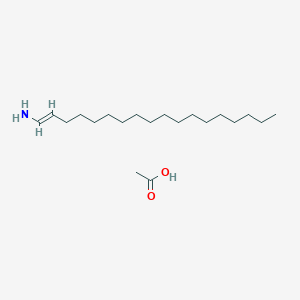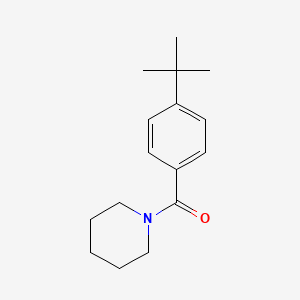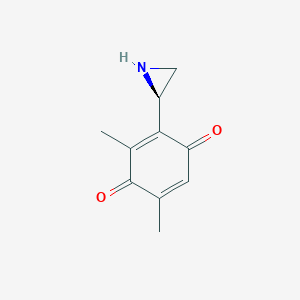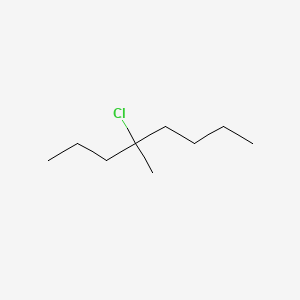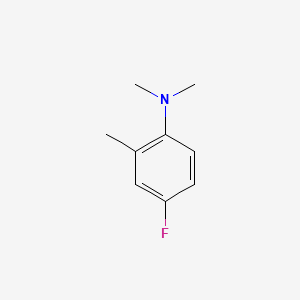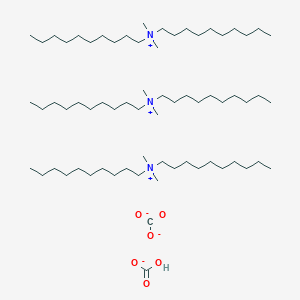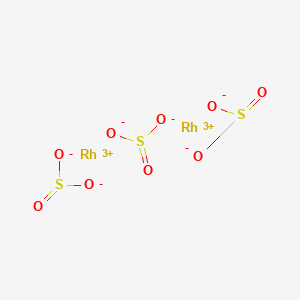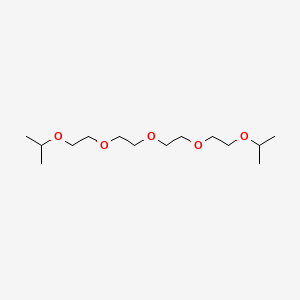
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an alkylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane transport processes.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved may include membrane transport and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: This compound is similar in structure but lacks the dimethyl groups present in 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azido groups, which confer different chemical properties compared to this compound.
Uniqueness
This compound is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
84696-63-9 |
|---|---|
Formule moléculaire |
C14H30O5 |
Poids moléculaire |
278.38 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
OUNJLSKZDGVRNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCCOCCOCCOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


